2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Rearrangements and Transformations
- Carbamoylation of hydroxyaminothiazolidines leads to hydroxyureas, which can rearrange into 4- and 5-ureidothiazolidin-2-ones, a process relevant to the study of carbamoyl derivatives like 2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide (Orlova et al., 1987).
Synthesis and Biological Activity
- Novel syntheses involving the reaction of substituted 2-amino-3-cyanothiophenes with urea to produce 2-oxo or thioxo-4-aminopyrimidine derivatives are explored, highlighting the potential for developing new compounds with unique biological activities (El-Gazzar et al., 2002).
Carbonic Anhydrase Inhibition
- Synthesis and molecular modeling studies of novel small molecules featuring 3-methylthiazolo[3,2-a]benzimidazole moiety connected to benzenesulfonamide via ureido linkers demonstrate their potential as carbonic anhydrase inhibitors, which could have implications for cancer treatment (Alkhaldi et al., 2020).
Antimicrobial Activity
- The synthesis of compounds like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activity showcases the potential of such compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Antitumor Applications
- The interaction of diazoimidazoles and isocyanates to form carbamoyl derivatives like 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which show potential as broad-spectrum antitumor agents, highlights the significance of such compounds in cancer research (Stevens et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-cycloheptyl-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-12-16(17(25)22-14-8-4-2-3-5-9-14)27-19(21-12)24-18(26)23-15-10-6-7-13(20)11-15/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,22,25)(H2,21,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISYWEOZIMJVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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